5,6-Dibromohex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromohex-2-ene: is an organic compound characterized by the presence of two bromine atoms attached to the hexene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromohex-2-ene typically involves the bromination of hex-2-ene. This can be achieved through the addition of bromine (Br₂) to hex-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dibromohex-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hex-2-yne.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products:
Substitution: Formation of 5,6-dihydroxyhex-2-ene.
Elimination: Formation of hex-2-yne.
Oxidation: Formation of 5,6-dihydroxyhex-2-ene or corresponding epoxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dibromohex-2-ene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It can also be used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: The compound finds applications in the production of flame retardants, agrochemicals, and specialty polymers. Its brominated structure imparts flame-retardant properties, making it useful in the manufacturing of fire-resistant materials.
Wirkmechanismus
The mechanism of action of 5,6-Dibromohex-2-ene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Used as a fumigant and in organic synthesis.
1,4-Dibromobutane: Used in the synthesis of polymers and as a cross-linking agent.
1,6-Dibromohexane: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness: 5,6-Dibromohex-2-ene is unique due to its specific bromination pattern and the presence of a double bond in the hexene chain. This structural feature imparts distinct reactivity and properties compared to other dibromoalkanes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
91198-51-5 |
---|---|
Molekularformel |
C6H10Br2 |
Molekulargewicht |
241.95 g/mol |
IUPAC-Name |
5,6-dibromohex-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
DMHXFIZELYEELP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.